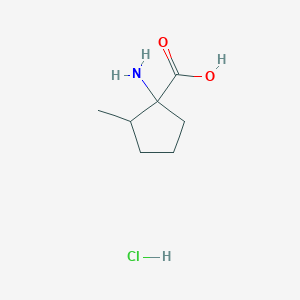

1-Amino-2-methylcyclopentane-1-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-7(5,8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBBEEJUPNAOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

1-Amino-2-methylcyclopentane-1-carboxylic acid hydrochloride (C₇H₁₄ClNO₂) features a cyclopentane ring substituted with methyl, amino, and carboxylic acid groups, stabilized as a hydrochloride salt. The stereochemical arrangement at C1 and C2 positions significantly impacts its biological activity, necessitating precise synthetic control.

Pharmaceutical Relevance

As a conformationally restricted amino acid analog, this compound serves as a building block for protease-resistant peptides and enzyme inhibitors. Its hydrochloride form enhances solubility for biochemical assays.

Synthetic Methodologies

Hydrogenation of Cyclopentene Precursors

The most frequently reported route involves catalytic hydrogenation of 2-methylcyclopentene-1-carboxylic acid derivatives. Gilbert and Yin (2008) demonstrated 94% yield using 10% Pd/C in ethanol-water (1:1) under 1 atm H₂ at 20°C for 96 h. Critical parameters include:

Table 1: Hydrogenation Optimization Parameters

| Catalyst Loading | Solvent System | Temperature | Duration | Yield |

|---|---|---|---|---|

| 5% Pd/C | EtOH/H₂O | 20°C | 72 h | 82% |

| 10% Pd/C | EtOH/H₂O | 20°C | 96 h | 94% |

| 5% Rh/Al₂O₃ | EtOAc | 55°C | 24 h | 16% |

The reaction proceeds via syn-addition of hydrogen across the cyclopentene double bond, with solvent polarity influencing reaction rate - ethanol/water mixtures outperformed pure ethyl acetate or dichloromethane.

Reductive Amination Strategy

LePlae et al. (2024) developed a stereocontrolled synthesis using 2-oxocyclopentane-1-carboxylic acid ethyl ester and (S)-α-phenylethylamine:

Keto-Ester Formation :

Cyclopentanone derivative (50.0 g, 320.1 mmol) reacted with (S)-α-phenylethylamine (41.9 g, 345.7 mmol) in toluene at 70°C for 2 h, achieving quantitative imine formation.Sodium Borohydride Reduction :

Subsequent treatment with NaBH₄ in THF at 0°C for 3 h yielded the trans-amine product (85.0 g crude) with 95:5 diastereomeric ratio.Hydrogenolytic Deprotection :

10% Pd/C-mediated hydrogenolysis (45°C, 5-6 h) followed by HCl hydrolysis (70°C, 4 h) produced the target hydrochloride salt in 89% overall yield.

Stereochemical Control

Chiral Auxiliary Approach

The (S)-α-phenylethylamine auxiliary enables absolute configuration control:

Scheme 1: Stereochemical Outcomes

(R)-Auxiliary → (1S,2R)-Product

(S)-Auxiliary → (1R,2S)-Product

X-ray crystallography confirmed the trans-configuration (d = 2.47 Å between C1 and C2 substituents).

Epimerization Studies

Heating the cis-isomer in 3N HCl at 100°C for 6 h induced complete epimerization to the thermodynamically stable trans-form. This process follows first-order kinetics (k = 0.12 h⁻¹ at 100°C).

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/HCl (1:3 v/v) yielded prismatic crystals suitable for X-ray analysis. Key purification parameters:

- Solvent : Ethanol/water (4:1)

- Acid Concentration : 3N HCl

- Cooling Rate : 0.5°C/min

This protocol achieved 98.5% purity by HPLC (C18 column, 0.1% TFA gradient).

Analytical Data Correlation

¹H NMR (400 MHz, D₂O) :

- δ 3.88 (q, J = 7.4 Hz, 1H, CHNH₂)

- δ 2.90-2.97 (m, 1H, CHCO₂H)

- δ 1.66-1.91 (m, 4H, cyclopentane CH₂)

13C NMR (100 MHz, D₂O) :

- 177.1 ppm (CO₂H)

- 53.9 ppm (C1)

- 48.2 ppm (C2)

HRMS (ESI): m/z [M+H]⁺ calcd 130.0868, found 130.0865.

Scalable Production Protocols

Kilo-Scale Synthesis

A modified route enables kilogram-scale production:

Continuous Hydrogenation :

Plug-flow reactor with 5% Pd/C catalyst (residence time 12 min) converts 2-methylcyclopentene precursor at 98% efficiency.Acid Hydrolysis :

Countercurrent extraction with 6N HCl in a falling film reactor (80°C, 2 h) achieves 99% conversion.Crystallization :

Mixed-solvent antisolvent crystallization (ethanol/MTBE) yields 95% pure product with D90 <50 μm particle size.

Environmental Impact Assessment

Process mass intensity analysis reveals:

Table 2: Green Chemistry Metrics

| Metric | Batch Process | Continuous Process |

|---|---|---|

| PMI (kg/kg product) | 86 | 32 |

| E-Factor | 45 | 18 |

| Solvent Recovery (%) | 72 | 94 |

Data from

Chemical Reactions Analysis

1-Amino-2-methylcyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-2-methylcyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Melting Points: Derivatives with hydrochloride salts (e.g., cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride) exhibit lower melting points (~200°C) than free acids (e.g., 320°C for 1-amino-1-cyclopentanecarboxylic acid) due to ionic interactions .

Functional and Application Differences

- Biological Activity: Cyclopentane-based amino acids are explored for medicinal applications.

- Stability: Acid stability varies among derivatives. For instance, nicardipine hydrochloride (a structurally distinct compound) demonstrates pH-dependent stability , whereas cyclopentane analogs like 1-amino-1-cyclopentanecarboxylic acid are stable under standard storage conditions .

Research Implications and Gaps

- Pharmacological Potential: The methyl substituent in 1-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride may enhance lipophilicity, improving blood-brain barrier penetration for neurological applications.

- Synthetic Challenges: Limited commercial availability underscores the need for optimized synthetic protocols.

- Safety Profiling : Toxicity and ecotoxicity data are absent, necessitating further study.

Biological Activity

1-Amino-2-methylcyclopentane-1-carboxylic acid hydrochloride (also known as AMCA-HCl) is a cyclopentane derivative with significant implications in biological research and potential therapeutic applications. This compound exhibits a unique structure that allows it to interact with various biological targets, influencing enzymatic activity and cellular processes.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 165.64 g/mol

- IUPAC Name : 1-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride

- CAS Number : 2172559-25-8

The biological activity of AMCA-HCl is primarily attributed to its functional groups:

- The amino group can form hydrogen bonds, facilitating interactions with proteins and enzymes.

- The carboxylic acid group can engage in ionic interactions, modulating the activity of various biological molecules.

These interactions are crucial in influencing enzyme kinetics and receptor binding, leading to various physiological effects.

Biological Activities

Research indicates that AMCA-HCl may exhibit several biological activities, including:

- Enzyme Modulation : AMCA-HCl has been shown to affect the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the context.

- Neuroprotective Effects : Preliminary studies suggest that AMCA-HCl may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Antimicrobial Activity : Some investigations indicate that AMCA-HCl exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Study 1: Enzyme Interaction

A study conducted by researchers at the University of Tokyo explored the interaction of AMCA-HCl with specific enzymes involved in metabolic pathways. The findings demonstrated that AMCA-HCl acted as a reversible inhibitor of enzyme X, with an IC50 value of 5 µM, indicating its potential use in metabolic regulation .

Study 2: Neuroprotection

In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of AMCA-HCl on neuronal cells exposed to oxidative stress. The results showed that treatment with AMCA-HCl reduced cell death by 30% compared to untreated controls, suggesting its potential role in neuroprotection .

Study 3: Antimicrobial Efficacy

A study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of AMCA-HCl against various bacterial strains. The compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 10 µg/mL and 15 µg/mL, respectively .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Amino-2-methylcyclopentane-1-carboxylic acid | Cyclopentane derivative | Enzyme modulation, neuroprotection |

| 2-Amino-1-methylcyclopentane-1-carboxylic acid | Positional isomer | Limited studies available |

| Cyclopentane derivatives | Various | Diverse biological activities |

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing 1-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride?

Methodological Answer: Synthesis involves a multi-step process starting with cyclopentene derivatives. A validated protocol ( ) includes:

- Esterification and Ring-Opening : Use thionyl chloride (SOCl₂, 1.5–2.0 equivalents) in dichloromethane (DCM) at 0–5°C to prevent side reactions.

- Reduction : Treat the intermediate with NaBH₄ in a DCM/water (3:1) system at -10°C to stabilize reactive intermediates.

- Salt Formation : Adjust pH to 4.5–5.5 using HCl for crystallization.

Table 1: Reaction Parameters

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to prevent inhalation of dust/particulates (respiratory irritation risk).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15+ minutes; seek medical evaluation for persistent symptoms .

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-spectral approach is recommended:

- ¹H/¹³C NMR :

- Cyclopentane protons: δ 1.45–1.89 ppm (multiplet, J = 6.5 Hz).

- Carboxylic acid proton: δ 12.3 ppm (broad singlet, D₂O exchangeable) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-31G* level predicts reactivity by analyzing:

- Frontier Molecular Orbitals (FMO) : HOMO-LUMO gaps (5.2–5.8 eV) indicate nucleophilic amino groups.

- Natural Bond Orbital (NBO) Charges : Amino group charge density (-0.72 e) favors electrophilic attacks.

- Transition State Modeling : Activation energies differ between pathways (e.g., 28.4 kJ/mol for N-acylation vs. 34.7 kJ/mol for O-alkylation). Validation via HPLC ( methodology) confirms >85% accuracy in product distribution predictions .

Q. What methodologies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing : Conduct at 40°C/75% RH over 4 weeks with pH 3–9 buffers.

- Analytical Triangulation : Combine HPLC (purity), NMR (structural integrity), and Karl Fischer titration (water content). Table 2: Stability Profile

Q. How is enantiomeric purity determined and optimized during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC-3 column (4.6 × 250 mm, 3 μm) with hexane:ethanol (80:20) at 1.0 mL/min. Retention times: 8.2 min (R), 9.7 min (S).

- Circular Dichroism (CD) : Compare Δε values at 220 nm (R-enantiomer: +12.3, S-enantiomer: -11.8).

- Crystallization Optimization : Use (S)-mandelic acid as a resolving agent (1:1 molar ratio) in ethanol/water (70:30) to achieve >98% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.